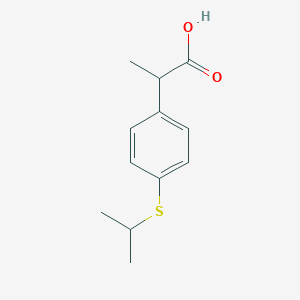

2-(4-(2-Propylthio)phenyl)propionic acid

Descripción

2-(4-(2-Propylthio)phenyl)propionic acid is a sulfur-containing derivative of 2-phenylpropionic acid, characterized by a thioether group (-S-) at the para position of the phenyl ring. The compound’s activity is influenced by the electron-rich sulfur atom and the hydrophobic propyl chain, which may enhance binding to cyclooxygenase (COX) enzymes .

Propiedades

Número CAS |

129602-93-3 |

|---|---|

Fórmula molecular |

C12H16O2S |

Peso molecular |

224.32 g/mol |

Nombre IUPAC |

2-(4-propan-2-ylsulfanylphenyl)propanoic acid |

InChI |

InChI=1S/C12H16O2S/c1-8(2)15-11-6-4-10(5-7-11)9(3)12(13)14/h4-9H,1-3H3,(H,13,14) |

Clave InChI |

ROMJDXPPIZDMLO-UHFFFAOYSA-N |

SMILES |

CC(C)SC1=CC=C(C=C1)C(C)C(=O)O |

SMILES canónico |

CC(C)SC1=CC=C(C=C1)C(C)C(=O)O |

Sinónimos |

alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-Propylthio)phenyl)propionic acid typically involves the reaction of appropriate starting materials under controlled conditions.

Industrial Production Methods: In industrial settings, the production of 2-(4-(2-Propylthio)phenyl)propionic acid may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity. The process often includes steps like distillation and crystallization to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-(2-Propylthio)phenyl)propionic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioether group to a thiol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens or nitrating agents

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted benzene derivatives

Aplicaciones Científicas De Investigación

2-(4-(2-Propylthio)phenyl)propionic acid has several applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2-(4-(2-Propylthio)phenyl)propionic acid involves its interaction with specific molecular targets. The thioether group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring’s substitution pattern also plays a crucial role in determining the compound’s chemical behavior .

Comparación Con Compuestos Similares

Thiazole and Thiazolyloxy Derivatives

Compounds with thiazole or thiazolyloxy substituents exhibit distinct pharmacological profiles:

- 2-[4-(2-Thiazolyloxy)phenyl]propionic acid (480156-S) demonstrated superior anti-inflammatory activity to ibuprofen in acute and chronic animal models but was less potent than indomethacin. The thiazole ring likely enhances COX-2 selectivity and metabolic stability .

- 2-[3-Fluoro-4-(2-thiazolyloxy)phenyl]propionic acid introduces a fluorine atom, which increases electronegativity and may improve membrane permeability .

Key Differences :

- Thiazole derivatives generally show higher anti-inflammatory potency than thioether analogs due to aromatic heterocycle interactions with COX-2’s active site.

Triazole and Methylphenylthio Derivatives

- The triazole ring may improve solubility but reduce bioavailability compared to crystalline thioether analogs .

- However, its simpler structure may result in shorter metabolic half-life .

Propyl and Halogen-Substituted Analogs

- 2-(4-Propylphenyl)propanoic acid: Lacking the sulfur atom, this compound exhibits weaker COX inhibition.

- Its reactivity contrasts with the stable thioether group in the target compound .

Ibuprofen and Its Impurities

- Ibuprofen (2-(4-Isobutylphenyl)propionic acid) : The isobutyl group provides optimal hydrophobic interactions with COX, but the absence of sulfur reduces metabolic stability. Impurities like 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propionic acid highlight the importance of substituent orientation; hydroxylation decreases activity due to altered binding .

- 2-(4-(2-Methylpropyl)phenyl)propanoic acid: An ibuprofen impurity with a branched alkyl chain, showing reduced potency compared to the parent drug .

Structural-Activity Relationship (SAR) Insights

- Sulfur Atom : Critical for electronic interactions and metabolic stability. Thioethers balance stability and activity, while thiazoles enhance potency.

- Substituent Bulk : Branched alkyl chains (e.g., isobutyl in ibuprofen) improve hydrophobic binding but may reduce solubility.

- Crystallinity : Crystalline forms (e.g., SI form in ) enhance bioavailability compared to liquid analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.